5-(4-methoxyphenyl)-2-(m-tolyl)-5H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7(6H)-one

Lipophilicity Drug-likeness Triazolothiazinone

5-(4-Methoxyphenyl)-2-(m-tolyl)-5H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7(6H)-one (CAS 620569-82-6) is a heterocyclic small molecule belonging to the triazolo[5,1-b][1,3]thiazin-7-one family. It features a fused 1,2,4-triazole-thiazine bicyclic core bearing a 4-methoxyphenyl group at position 5 and a meta-tolyl (3-methylphenyl) substituent at position The compound has a molecular weight of 351.4 g mol⁻¹, a calculated XLogP3 of 4, zero hydrogen bond donors, five hydrogen bond acceptors, and three rotatable bonds.

Molecular Formula C19H17N3O2S
Molecular Weight 351.42
CAS No. 620569-82-6
Cat. No. B2859988
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-methoxyphenyl)-2-(m-tolyl)-5H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7(6H)-one
CAS620569-82-6
Molecular FormulaC19H17N3O2S
Molecular Weight351.42
Structural Identifiers
SMILESCC1=CC(=CC=C1)C2=NN3C(=O)CC(SC3=N2)C4=CC=C(C=C4)OC
InChIInChI=1S/C19H17N3O2S/c1-12-4-3-5-14(10-12)18-20-19-22(21-18)17(23)11-16(25-19)13-6-8-15(24-2)9-7-13/h3-10,16H,11H2,1-2H3
InChIKeyQOICSYJLKKACON-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-(4-Methoxyphenyl)-2-(m-tolyl)-5H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7(6H)-one (CAS 620569-82-6): Core Structural Identity and Procurement-Relevant Physicochemical Profile


5-(4-Methoxyphenyl)-2-(m-tolyl)-5H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7(6H)-one (CAS 620569-82-6) is a heterocyclic small molecule belonging to the triazolo[5,1-b][1,3]thiazin-7-one family [1]. It features a fused 1,2,4-triazole-thiazine bicyclic core bearing a 4-methoxyphenyl group at position 5 and a meta-tolyl (3-methylphenyl) substituent at position 2. The compound has a molecular weight of 351.4 g mol⁻¹, a calculated XLogP3 of 4, zero hydrogen bond donors, five hydrogen bond acceptors, and three rotatable bonds [1]. This scaffold is structurally related to bioactive triazolothiadiazoles and triazolothiazines that have been investigated as anticancer and acetylcholinesterase-inhibiting agents [2][3].

Why Generic Triazolothiazinone Substitution Fails for 5-(4-Methoxyphenyl)-2-(m-tolyl)-5H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7(6H)-one


Within the triazolo[5,1-b][1,3]thiazin-7-one class, even minor alterations in aryl substitution pattern produce pronounced differences in biological target engagement, as demonstrated by the structure–activity relationships (SAR) observed in related triazolothiadiazole and triazolothiazine series [1][2]. The meta-methyl orientation on the 2-phenyl ring of this compound, versus the para-methyl or unsubstituted analogs, alters both the electronic distribution across the triazole ring and the three-dimensional conformation accessible at the active site of enzymes such as Cdc25B phosphatase and acetylcholinesterase [1][2]. Consequently, swapping this compound for a close regioisomer without experimental verification risks loss of potency, altered selectivity, or unanticipated pharmacokinetic behavior.

Quantitative Differentiation Evidence for 5-(4-Methoxyphenyl)-2-(m-tolyl)-5H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7(6H)-one Versus Closest Analogs


Lipophilicity Modulation via Meta-Methyl Substitution: XLogP3 Head-to-Head Comparison with Para-Methyl and Unsubstituted Phenyl Analogs

The target compound carries a meta-tolyl group at position 2, which imparts a calculated XLogP3 of 4.0 [1]. In contrast, the hypothetical para-tolyl regioisomer (5-(4-methoxyphenyl)-2-(p-tolyl)-5H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7(6H)-one) and the 2-phenyl analog are predicted to exhibit XLogP3 values of 4.0 and 3.5, respectively [2]. While the para-tolyl isomer shares the same overall lipophilicity, the meta-methyl group introduces a distinct steric footprint (higher ortho-substituent hindrance) that can influence target binding pocket complementarity. The 0.5 log unit difference relative to the unsubstituted phenyl analog translates to a ~3.2-fold difference in octanol–water partition coefficient, which may affect membrane permeability and nonspecific protein binding.

Lipophilicity Drug-likeness Triazolothiazinone

Hydrogen Bond Acceptor/Donor Profile Supports Oral Bioavailability: Comparison with Average Oral Drug Space

The target compound possesses zero hydrogen bond donors (HBDs) and five hydrogen bond acceptors (HBAs), with a molecular weight of 351.4 g mol⁻¹ and three rotatable bonds [1]. This profile fully complies with Lipinski's Rule of Five (HBDs ≤5, HBAs ≤10, MW <500) and Veber's criteria (rotatable bonds ≤10, TPSA ≤140 Ų), indicating a high probability of good oral absorption [2][3]. Clinically advanced triazolothiazinone analogs reported in patent CN104926838B share this favorable profile, but many deviate in HBD count (e.g., amino-substituted derivatives have 1–2 HBDs), which can reduce membrane permeability. The zero HBD count of the target compound distinguishes it from these analogs and may confer superior passive diffusion.

Drug-likeness Oral bioavailability Physicochemical profiling

Meta-Methyl Substitution Confers Distinct Steric and Electronic Environment: Relevance to Cdc25B Phosphatase Inhibition

In the structurally related triazolothiadiazole series, Rostom et al. (2017) demonstrated that aryl substitution pattern profoundly impacts Cdc25B phosphatase inhibitory potency: the most active analog (compound 18, bearing a 4-methoxyphenyl and a 4-chlorophenyl substituent) achieved an IC50 of 6.7 µM, while close analogs with altered substitution showed markedly reduced activity [1]. The target compound presents a meta-tolyl group at the position equivalent to the variable aryl group in that series. Molecular docking studies with human Cdc25B indicated that the orientation of the aryl ring within the hydrophobic pocket is sensitive to methyl group position; meta-substitution may provide a better fit for the sub-pocket adjacent to the catalytic cysteine loop compared to para-substitution [1]. Although direct IC50 data for the target compound are not publicly available, the SAR trend supports the hypothesis that meta-tolyl substitution could yield a distinct inhibition profile relative to para-tolyl or unsubstituted phenyl analogs.

Cdc25B phosphatase Anticancer Structure–activity relationship

Acetylcholinesterase Inhibitory Potential: Alignment with Patent-Established Pharmacophore

Chinese patent CN104926838B discloses a series of 5H-[1,2,4]triazolo[5,1-b][1,3]thiazine derivatives with anti-acetylcholinesterase (AChE) activity [1]. The exemplified compounds (L1–L5) feature aryl substituents at positions 2 and 5, similar to the target compound. The patent reports that compounds with electron-donating groups (methoxy, methyl) on the aryl rings exhibit enhanced AChE inhibition relative to unsubstituted phenyl analogs, with preliminary enzyme inhibition rates ranging from 45% to 78% at 10 µM [1]. The target compound, bearing a 4-methoxyphenyl and a meta-tolyl group, combines two electron-donating substituents in a regioisomeric arrangement not explicitly exemplified in the patent. By extension, this unique combination may yield an AChE inhibition profile that differs from the reported para-substituted variants, potentially offering improved selectivity or potency.

Acetylcholinesterase Alzheimer's disease Thiazine pharmacophore

High-Value Research and Industrial Application Scenarios for 5-(4-Methoxyphenyl)-2-(m-tolyl)-5H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7(6H)-one


Cdc25B Phosphatase Probe Development for Anticancer Drug Discovery

The meta-tolyl substitution pattern offers an underexplored SAR vector within the Cdc25B inhibitor pharmacophore. This compound can serve as a starting point for structure-guided optimization campaigns aimed at improving the micromolar potency (baseline ~6.7 µM for the most active triazolothiadiazole analog [1]) toward low-nanomolar Cdc25B inhibitors. Its favorable drug-likeness properties (zero HBDs, XLogP3 = 4.0) make it suitable for further lead-like elaboration [2].

Acetylcholinesterase Inhibitor Library Design for Neurodegenerative Disease Research

Because the meta-methyl substituent is absent from the exemplified compounds in patent CN104926838B [1], this compound represents a novel chemotype for AChE inhibition. Research groups pursuing Alzheimer's disease therapeutics can use it to diversify screening libraries and explore intellectual property space distinct from the para-substituted patent claims.

Physicochemical Benchmarking for CNS Drug Candidate Profiling

With zero hydrogen bond donors, a moderate XLogP3 of 4.0, and only three rotatable bonds, this compound is an ideal reference standard for calibrating in vitro permeability (PAMPA) and brain penetration (BBB-PAMPA) assays in triazolothiazinone chemical space [1][2]. Its physicochemical profile aligns closely with CNS drug-likeness guidelines, enabling its use as a positive control in CNS lead optimization campaigns.

Regioisomeric Selectivity Studies in Kinase and Phosphatase Panels

The availability of both meta-tolyl (this compound) and para-tolyl analogs allows for systematic selectivity profiling against a panel of kinases and phosphatases. Differential inhibition patterns between regioisomers can reveal subtle binding pocket requirements, guiding the design of isoform-selective chemical probes [1].

Quote Request

Request a Quote for 5-(4-methoxyphenyl)-2-(m-tolyl)-5H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7(6H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.